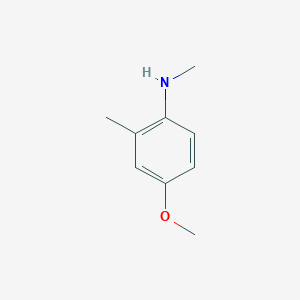

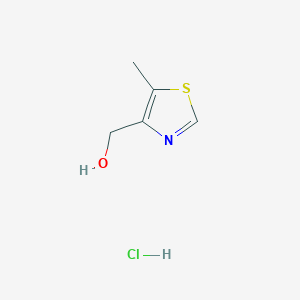

![molecular formula C18H11BrN2OS B2388561 4-溴-N-(萘[1,2-d]噻唑-2-基)苯甲酰胺 CAS No. 392236-76-9](/img/structure/B2388561.png)

4-溴-N-(萘[1,2-d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities . They have been found to interact with various biological targets, leading to their diverse therapeutic effects.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, some thiazole derivatives have been found to exhibit antibacterial activity by disrupting bacterial cell wall synthesis .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives, in general, are known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

实验室实验的优点和局限性

N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide has several advantages as a research tool. It is a highly potent and selective inhibitor of various enzymes, making it a valuable tool for studying their biological functions. However, one of the limitations of N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide is its low solubility in aqueous solutions, which can make it challenging to work with in some experimental setups.

未来方向

There are several potential future directions for research on N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of the target enzymes. Another potential direction is the investigation of the compound's effects on other physiological processes, such as inflammation and oxidative stress. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide could enhance its potential as a therapeutic agent.

合成方法

The synthesis of N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide involves the condensation of 2-aminobenzo[e][1,3]benzothiazole with 4-bromo-benzoyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, and the product is obtained after purification through column chromatography.

科学研究应用

- 噻唑类化合物,包括2,4-二取代衍生物,已证明具有抗菌活性。 研究人员合成了含有噻唑环的化合物,并对其对细菌病原体的有效性进行了评估 .

- 噻唑衍生物也表现出抗真菌活性。 例如,5-(2-取代-1,3-噻唑-5-基)-2-烷氧基苯甲酰胺被筛选用于其抗真菌特性 .

- 一些噻唑衍生物表现出抗炎作用。 了解 4-溴-N-(萘[1,2-d]噻唑-2-基)苯甲酰胺是否会调节炎症通路可能很有价值 .

- 与 4-溴-N-(萘[1,2-d]噻唑-2-基)苯甲酰胺相关的化合物已对其抗肿瘤和细胞毒性作用进行了研究。 例如,[6-(4-溴苯基)咪唑[2,1-b]噻唑-3-基]乙酸芳基亚甲基酰肼对前列腺癌细胞表现出强效作用 .

抗菌活性

抗真菌活性

抗炎潜力

抗肿瘤和细胞毒活性

属性

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-16-14-4-2-1-3-11(14)7-10-15(16)23-18/h1-10H,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPCEYSBRQKYLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

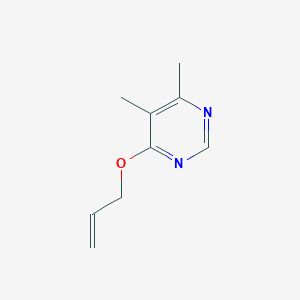

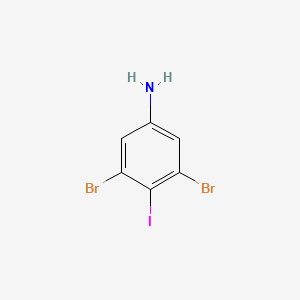

![6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388482.png)

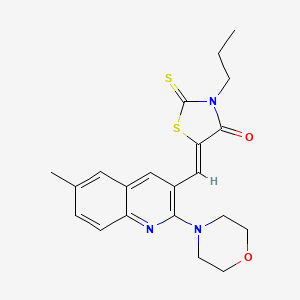

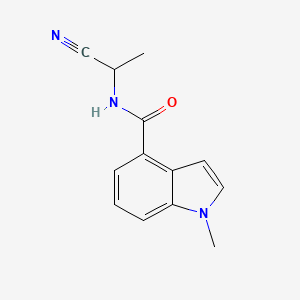

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)

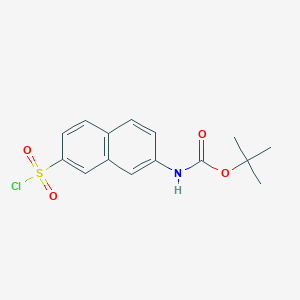

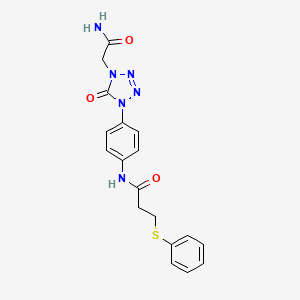

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)